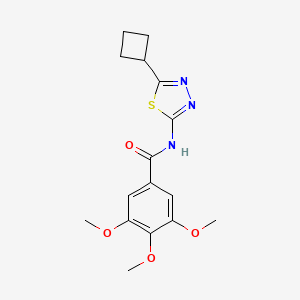

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide

Descripción

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclobutyl group at the 5-position and a 3,4,5-trimethoxybenzamide moiety at the 2-position. Its molecular weight is approximately 342.39 g/mol.

Propiedades

Fórmula molecular |

C16H19N3O4S |

|---|---|

Peso molecular |

349.4 g/mol |

Nombre IUPAC |

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C16H19N3O4S/c1-21-11-7-10(8-12(22-2)13(11)23-3)14(20)17-16-19-18-15(24-16)9-5-4-6-9/h7-9H,4-6H2,1-3H3,(H,17,19,20) |

Clave InChI |

RNYOMGXRHOUAEC-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)C3CCC3 |

Origen del producto |

United States |

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de N-(5-ciclobutil-1,3,4-tiadiazol-2-il)-3,4,5-trimetoxibenzamida normalmente implica los siguientes pasos:

Formación del anillo de tiadiazol: El anillo de tiadiazol se puede sintetizar haciendo reaccionar ciclobutilamina con tiosemicarbazida en condiciones ácidas para formar el intermedio 5-ciclobutil-1,3,4-tiadiazol.

Acoplamiento con cloruro de trimetoxibenzoilo: El intermedio se hace reaccionar entonces con cloruro de 3,4,5-trimetoxibenzoilo en presencia de una base como la trietilamina para formar el producto final, N-(5-ciclobutil-1,3,4-tiadiazol-2-il)-3,4,5-trimetoxibenzamida.

Métodos de producción industrial

La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética anterior para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores automatizados, control preciso de las condiciones de reacción y técnicas de purificación como la recristalización o la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones

N-(5-ciclobutil-1,3,4-tiadiazol-2-il)-3,4,5-trimetoxibenzamida puede experimentar diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno, lo que podría conducir a la formación de sulfóxidos o sulfonas.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio, que pueden reducir el anillo de tiadiazol u otros grupos funcionales.

Sustitución: El compuesto puede experimentar reacciones de sustitución nucleófila o electrófila, particularmente en los grupos metoxi o en el anillo de tiadiazol.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio, peróxido de hidrógeno, condiciones ácidas o básicas.

Reducción: Hidruro de litio y aluminio, borohidruro de sodio, en condiciones anhidras.

Sustitución: Agentes halogenantes, nucleófilos como aminas o tioles, a diversas temperaturas y disolventes.

Productos principales formados

Oxidación: Sulfóxidos, sulfonas.

Reducción: Derivados de tiadiazol reducidos.

Sustitución: Benzamidas o derivados de tiadiazol sustituidos.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial activity. N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide has been studied for its effectiveness against various bacterial strains. For instance, studies have shown that derivatives of thiadiazole can inhibit the growth of Gram-positive and Gram-negative bacteria due to their ability to interfere with bacterial cell wall synthesis and protein function.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Thiadiazole derivatives are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. In vitro studies demonstrated that N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential use in treating inflammatory diseases.

Anticancer Potential

The anticancer properties of thiadiazole derivatives are another area of interest. Preliminary studies indicate that N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide may induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a mechanism where the compound could be developed as a chemotherapeutic agent.

Agricultural Science

Pesticidal Activity

The compound's structure lends itself to applications in agricultural science as a potential pesticide. Research has shown that thiadiazole-based compounds can act as effective fungicides and insecticides. The mechanism often involves disrupting metabolic pathways in pests or pathogens, leading to their death or inhibition of growth.

Plant Growth Regulation

Additionally, some studies suggest that N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide may enhance plant growth by acting as a plant growth regulator. It could potentially promote root development and increase resistance to environmental stresses such as drought.

Material Science

Polymer Chemistry

In material science, the compound has potential applications in the synthesis of novel polymers. The incorporation of thiadiazole into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to explore its use in creating advanced materials with specific functionalities such as conductivity or photostability.

Case Studies

Mecanismo De Acción

El mecanismo de acción de N-(5-ciclobutil-1,3,4-tiadiazol-2-il)-3,4,5-trimetoxibenzamida implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, inhibiendo o activando su función. Por ejemplo, podría inhibir una enzima clave en una vía bacteriana, lo que provocaría efectos antimicrobianos, o interactuar con receptores celulares para inducir la apoptosis en las células cancerosas.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The compound’s uniqueness arises from the synergistic combination of its substituents. Key comparisons include:

Table 1: Substituent Variations in Thiadiazole-Based Analogs

| Compound Name | Thiadiazole Substituent | Benzamide Substituents | Key Structural Differences |

|---|---|---|---|

| N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide | Cyclobutyl | 3,4,5-Trimethoxy | Reference compound |

| N-(5-methyl-1,3,4-thiadiazol-2-yl)-benzamide | Methyl | Unsubstituted benzamide | Smaller alkyl group; fewer methoxy groups → Reduced lipophilicity and target affinity |

| N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide | 2-Chlorobenzylsulfonyl | 3,4,5-Trimethoxy | Sulfonyl group enhances electrophilicity; chlorobenzyl adds steric bulk |

| N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide | 2-Chlorophenyl | 3,4,5-Trimethoxy | Aromatic substituent → Potential for π-π stacking; lacks cyclobutyl’s conformational flexibility |

Antimicrobial Activity

- N-(5-methyl-1,3,4-thiadiazol-2-yl)-benzamide: Exhibits moderate antimicrobial activity, likely due to the unoptimized benzamide moiety .

- Target Compound : The 3,4,5-trimethoxybenzamide group may enhance membrane penetration, but specific antimicrobial data are pending .

Anti-inflammatory and Anticancer Potential

- N-(5-cyclopropyl-1,3-thiadiazol-2-yl)-4-methoxybenzamide : Shows anti-inflammatory activity, possibly due to the cyclopropane ring’s strain-induced reactivity .

- N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide : Demonstrates cytotoxicity against breast and lung cancer cells via apoptosis induction, suggesting bulky substituents enhance anticancer effects .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The 3,4,5-trimethoxybenzamide moiety increases logP values, favoring blood-brain barrier penetration compared to analogs with fewer methoxy groups (e.g., N-[5-(phenyl)-1,3,4-thiadiazol-2-yl]-3-hydroxybenzamide) .

- Solubility : Cyclobutyl’s moderate hydrophobicity may improve aqueous solubility relative to highly lipophilic analogs like N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide .

Actividad Biológica

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring fused with a trimethoxybenzamide moiety. Its molecular formula is with a molecular weight of approximately 284.35 g/mol. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₄O₃S |

| Molecular Weight | 284.35 g/mol |

| IUPAC Name | N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide |

| CAS Number | 56882-73-6 |

Anticancer Activity

Research has shown that compounds containing the 1,3,4-thiadiazole structure exhibit promising anticancer properties. A study highlighted that derivatives of thiadiazoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Anticancer Efficacy

In vitro studies demonstrated that N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide significantly reduced the viability of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were reported in the low micromolar range.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a spectrum of pathogens. Thiadiazole derivatives have been documented to possess antibacterial and antifungal activities.

Table 2: Antimicrobial Activity

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effect | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Effective antifungal |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This property suggests potential therapeutic applications in treating inflammatory diseases.

The mechanism involves modulation of signaling pathways related to inflammation. Studies indicate that thiadiazole derivatives can downregulate NF-kB activation, leading to reduced expression of inflammatory mediators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.